molecular formula C11H11ClF3N3O B2406622 1-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-2-pyrrolidinone CAS No. 339014-75-4

1-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-2-pyrrolidinone

Cat. No.: B2406622
CAS No.: 339014-75-4
M. Wt: 293.67
InChI Key: ZGXPDSUGCQWCKD-UHFFFAOYSA-N
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Description

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinylamino]-2-pyrrolidinone is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyridine ring substituted with a chloro and trifluoromethyl group, which imparts distinct chemical and biological activities. It is used in various applications, including pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF3N3O/c1-17(18-4-2-3-9(18)19)10-8(12)5-7(6-16-10)11(13,14)15/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXPDSUGCQWCKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinylamino]-2-pyrrolidinone typically involves multiple steps. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine with a suitable amine under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature is maintained between 50-100°C to ensure optimal yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction efficiency. Post-reaction, the product is purified using techniques like crystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinylamino]-2-pyrrolidinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinylamino]-2-pyrrolidinone exhibit significant anticancer properties. For instance, a study synthesized various trifluoromethyl pyrimidine derivatives, which demonstrated moderate to excellent anticancer activities against cell lines such as PC3, K562, Hela, and A549 at concentrations around 5 μg/ml . The presence of the trifluoromethyl group is believed to enhance the bioactivity of these derivatives.

Antimicrobial and Anti-inflammatory Properties

The compound has also been investigated for its antimicrobial and anti-inflammatory effects. Pyridine derivatives are known to possess diverse biological activities, including inhibition of enzymes and antimicrobial properties . The modifications on the pyridine ring significantly influence these activities, making it a focus for drug design aimed at treating infections and inflammatory conditions.

Neuropharmacological Effects

Research into similar pyrrolidine derivatives has revealed potential neuropharmacological effects, including anticonvulsant and analgesic activities . Such properties suggest that 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinylamino]-2-pyrrolidinone could be explored further for developing treatments for neurological disorders.

Insecticidal Activity

The compound's structural features make it a candidate for agricultural applications, particularly as an insecticide. Studies have shown that trifluoromethyl pyrimidine derivatives exhibit insecticidal properties, posing a potential use in crop protection against pests . The effectiveness of these compounds in field trials can lead to their development as safer alternatives to conventional pesticides.

Case Studies and Research Findings

Study ReferenceApplicationFindings
AnticancerDemonstrated moderate to excellent activity against various cancer cell lines.
AntimicrobialExhibited significant antimicrobial properties with potential therapeutic applications.
InsecticidalShowed promising insecticidal activity in preliminary bioassays.

Mechanism of Action

The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinylamino]-2-pyrrolidinone involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinylamino]-2-pyrrolidinone is unique due to its combination of a pyridine ring with both chloro and trifluoromethyl groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .

Biological Activity

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinylamino]-2-pyrrolidinone, with a CAS number of 338399-20-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and case studies.

  • Molecular Formula : C₁₂H₇ClF₃N₅O₂
  • Molecular Weight : 345.66 g/mol
  • Structure : The compound features a pyridine ring substituted with chlorine and trifluoromethyl groups, along with a pyrrolidinone moiety.

Biological Activity Overview

The biological activities of 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinylamino]-2-pyrrolidinone have been explored in various studies, highlighting its potential as an antibacterial, anti-inflammatory, and anticancer agent.

Antibacterial Activity

Research indicates that derivatives of pyrrolidinones exhibit significant antibacterial properties. For instance, compounds similar to 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinylamino]-2-pyrrolidinone have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Antioxidant Activity

In studies evaluating the antioxidant potential of related compounds, it was found that certain derivatives could scavenge free radicals effectively. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay demonstrated that these compounds possess notable free radical scavenging abilities .

Anti-inflammatory Effects

The compound's structural analogs have been documented to exhibit anti-inflammatory properties. These effects are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of biological activities related to this compound:

  • Synthesis and Evaluation :
    • A study synthesized various derivatives of pyrrolidinones and evaluated their biological activities. The results indicated that modifications on the pyridine ring significantly influenced antibacterial efficacy .
  • Mechanistic Studies :
    • Computational studies have elucidated the mechanisms by which these compounds interact with bacterial targets, providing insights into their mode of action .
  • Pharmacological Profiles :
    • A pharmacological profile was established for several derivatives, showcasing their potential in treating infections caused by resistant strains of bacteria .

Data Table: Biological Activities of 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinylamino]-2-pyrrolidinone

Activity TypeObserved EffectReference
AntibacterialEffective against Gram-positive bacteria
AntioxidantSignificant free radical scavenging
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerPotential activity against cancer cells

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